molecular formula C20H18ClNO6 B13446419 3-epi-Ochratoxin A-d5

3-epi-Ochratoxin A-d5

カタログ番号: B13446419
分子量: 408.8 g/mol
InChIキー: RWQKHEORZBHNRI-JYRICJBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-epi-Ochratoxin A-d5: is a deuterium-labeled analog of 3-epi-Ochratoxin A, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. This compound is primarily used in scientific research to study the toxicological effects and metabolic pathways of ochratoxins. The deuterium labeling allows for precise tracking and quantification in various analytical methods.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-epi-Ochratoxin A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The process includes:

化学反応の分析

Types of Reactions: 3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated forms .

科学的研究の応用

3-epi-Ochratoxin A-d5 is extensively used in scientific research due to its labeled nature, which facilitates detailed studies on:

作用機序

The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with various molecular targets and pathways:

    Protein Synthesis Inhibition: It inhibits protein synthesis by interfering with ribosomal function.

    Oxidative Stress Induction: It induces oxidative stress by generating reactive oxygen species.

    DNA Adduct Formation: It forms adducts with DNA, leading to genotoxic effects.

    Apoptosis and Necrosis: It triggers cell death through apoptosis and necrosis pathways

類似化合物との比較

    Ochratoxin A-d5: Another deuterium-labeled ochratoxin used for similar research purposes.

    3-epi-Ochratoxin C-d5: A related compound with a different functional group.

    Ochratoxin B: A non-chlorinated analog of ochratoxin A.

Uniqueness: 3-epi-Ochratoxin A-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in metabolic studies. Its structural similarity to 3-epi-Ochratoxin A makes it an ideal analog for studying the toxicological effects and metabolic pathways of ochratoxins .

生物活性

3-epi-Ochratoxin A-d5 is a deuterium-labeled derivative of ochratoxin A (OTA), a mycotoxin produced by certain fungi, notably from the genera Aspergillus and Penicillium. This compound is of significant interest due to its potential biological activity and implications for human health, particularly regarding nephrotoxicity and carcinogenicity.

Ochratoxin A, including its derivatives like this compound, exhibits various biological activities primarily through oxidative stress mechanisms. The following pathways have been identified:

  • Reactive Oxygen Species (ROS) Generation : OTA induces the formation of ROS, leading to oxidative damage in cellular components. This process is mediated by cytochrome P450 enzymes and can result in lipid peroxidation and DNA damage .
  • Cytotoxicity : Studies have shown that OTA can lead to cell death through mechanisms such as apoptosis and necrosis. The cytotoxic effects are influenced by the concentration of OTA and the type of cell line exposed .
  • DNA Adduct Formation : OTA metabolites can form adducts with DNA, contributing to mutagenicity and potential carcinogenic outcomes. Specifically, the formation of benzetheno and C8-dG adducts has been documented .

Toxicological Studies

Research indicates that exposure to OTA and its derivatives can lead to various health issues, including renal damage and increased cancer risk. Key findings include:

  • Kidney Toxicity : OTA has been linked to Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN). Epidemiological studies show higher serum levels of OTA in patients with kidney disorders compared to healthy controls .
  • Carcinogenic Potential : OTA is classified as a possible human carcinogen based on animal studies demonstrating tumorigenic effects. The International Agency for Research on Cancer (IARC) has categorized OTA as Group 2B (possibly carcinogenic to humans) .

Case Study 1: Nephrotoxicity in Humans

A study conducted in Romania revealed that individuals exposed to high levels of OTA exhibited significant renal impairment. Urinary OTA levels were measured, showing a correlation between high exposure and kidney dysfunction .

Case Study 2: Cancer Risk Assessment

In Italy, a cohort study assessed the cancer risk associated with OTA exposure among vineyard workers. Results indicated an elevated risk of urinary tract cancers linked to prolonged exposure to contaminated grapes .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
CytotoxicityInduces cell death via apoptosis ,
Oxidative StressGenerates ROS leading to cellular damage ,
DNA DamageForms DNA adducts contributing to mutagenicity
Renal ToxicityAssociated with kidney disorders
CarcinogenicityPossible carcinogen based on animal studies

Table 2: Urinary OTA Levels in Different Populations

RegionAverage Urinary OTA Level (ng/ml)Health Outcomes
Romania367Renal failure
Italy1801Increased cancer risk
Czech RepublicVariedKidney disorders
TurkeyVariedNotable urinary tract cancers

特性

分子式

C20H18ClNO6

分子量

408.8 g/mol

IUPAC名

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D

InChIキー

RWQKHEORZBHNRI-JYRICJBVSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H]

正規SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。